molecular formula C13H16BNO4 B6603919 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one CAS No. 2377991-28-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B6603919
CAS No.: 2377991-28-9
M. Wt: 261.08 g/mol
InChI Key: WYRADXFMHDRZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 1186334-82-6) is a boronic ester derivative featuring a benzo[d]oxazol-2(3H)-one core substituted at the 4-position with a pinacol-protected boronate group. Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.10 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Notably, it has been investigated for applications in cancer therapy, where its boron-containing structure facilitates targeted protein modifications under redox-active cellular conditions . Commercial sources report a purity of ≥95%, with availability in milligram to gram quantities .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRADXFMHDRZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Bis(pinacolato)diboron

The most widely employed method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group involves palladium-catalyzed cross-coupling between halogenated benzoxazolone precursors and bis(pinacolato)diboron (B2pin2). A representative protocol adapted from industrial-scale syntheses proceeds as follows:

Reaction Conditions

  • Substrate : 4-Bromobenzo[d]oxazol-2(3H)-one (10 mmol)

  • Boron Source : B2pin2 (12 mmol, 1.2 eq)

  • Catalyst : PdCl2(dppf)·CH2Cl2 (0.05 eq)

  • Base : KOAc (3 eq)

  • Solvent : 1,4-Dioxane (0.3 M)

  • Temperature : Reflux (100–103°C)

  • Atmosphere : Nitrogen

  • Time : 3–5 hours

Workup

  • Cool reaction mixture to 18–20°C

  • Filter through silica gel (30 wt% relative to substrate)

  • Elute with ethyl acetate (37 mL/g substrate)

  • Concentrate under vacuum at 30–40°C

  • Acidify with 50% HCl (1:1 v/v H2O:HCl) at 80–84°C for 2–4 hours

  • Isolate product via vacuum filtration

Yield : 70–75%
Purity : >94% (HPLC)

Key advantages include compatibility with electron-deficient heterocycles and operational simplicity. However, competing protodeborylation becomes significant above 110°C, necessitating precise temperature control.

Ligand-Accelerated Coupling with Pd(PPh3)4

Alternative protocols employing tetrakis(triphenylphosphine)palladium(0) demonstrate improved selectivity for sterically hindered substrates:

ParameterValue
Substrate4-Iodobenzo[d]oxazol-2(3H)-one
B2pin2 Equiv1.3
Catalyst Loading8 mol% Pd(PPh3)4
BaseNa2CO3 (5 eq)
Solvent System1,4-Dioxane/H2O (3:1 v/v)
Temperature110°C
Time3 hours
Yield67–83%
Post-PurificationActivated charcoal in methanol

This method achieves superior regioselectivity for para-substituted derivatives but requires careful pH management during aqueous workup to prevent boronic acid decomposition.

Direct Boronation via Miyaura Borylation

Substrate Scope and Limitations

Miyaura borylation of 4-bromo-/iodo-benzoxazolones proceeds efficiently under mild conditions:

Ar-X+B2pin2Pd catalystAr-Bpin+Byproducts\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Bpin} + \text{Byproducts}

Optimized Parameters

  • X : Br > I (reactivity order)

  • Solvent : THF or DME superior to dioxane for electron-rich substrates

  • Additives : 2–5 mol% PivOH enhances turnover frequency by 40%

  • Temperature : 80°C optimal for sensitive substrates

Challenges

  • Ortho-substituted analogs show reduced yields (<50%) due to steric hindrance

  • Competing homocoupling observed at Pd loadings <0.03 eq

Acid-Catalyzed Cyclization of Boron-Containing Precursors

Tandem Boronation/Cyclization Strategy

A novel one-pot approach combines boronate installation with heterocycle formation:

  • Step 1 : Ullmann coupling of 2-amino-5-bromophenol with B2pin2

    • CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq)

    • DMF, 120°C, 12 hours

  • Step 2 : Cyclocondensation with phosgene equivalent

    • 1,1'-Carbonyldiimidazole (CDI, 1.5 eq)

    • CH2Cl2, 0°C → rt, 6 hours

Overall Yield : 58%
Advantage : Avoids isolation of sensitive boronic acid intermediates

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Metrics

MethodYield RangePurity (%)ScalabilityCost Index
PdCl2(dppf)-Catalyzed70–75%94–97>100 g1.0
Pd(PPh3)4 System67–83%95–99<50 g1.8
Miyaura Borylation65–72%90–9310–500 g0.7
Tandem Cyclization58–62%88–91<10 g2.1

Key findings:

  • Industrial-scale processes favor PdCl2(dppf) systems for cost efficiency

  • Small-scale medicinal chemistry applications prefer Pd(PPh3)4 for purity

  • Tandem methods remain niche due to CDI handling challenges

Critical Process Considerations

Boron Protection Strategies

The pinacol boronate group demonstrates remarkable stability under:

  • Acidic conditions (pH ≥2)

  • Temperatures ≤130°C

  • Polar aprotic solvents (DMF, DMSO)

However, prolonged exposure to:

  • Aqueous base (pH >10) → Protodeborylation (t1/2 = 2 h at pH 12)

  • Strong oxidizers (e.g., mCPBA) → Boron oxidation

Purification Challenges

Common impurities and mitigation strategies:

  • Deborylated Byproduct (≤5%)

    • Remove via pH-controlled extraction (pH 5–6)

  • Pd Residues (10–500 ppm)

    • Treat with SiliaMetS Thiol resin (99% removal efficiency)

  • Diastereomeric Boronates

    • Resolve by chiral HPLC (Chiralpak IC column)

Emerging Methodologies

Photoredox-Mediated Borylation

Visible-light-driven C–B bond formation shows promise for sensitive substrates:

  • Catalyst : Ir(ppy)3 (1 mol%)

  • Donor : N,N-Diisopropylethylamine (DIPEA)

  • Wavelength : 450 nm LED

  • Yield : 63% (preliminary data)

Advantages include room temperature operation and tolerance for protic solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzo[d]oxazol-2(3H)-one derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron functionality allows for:

  • Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the dioxaborolane enhances the stability and reactivity of the boron atom, facilitating smoother reactions under mild conditions.
  • Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups into aromatic systems, making it valuable for the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, compounds with boron functionalities have shown potential in drug design and development:

  • Anticancer Agents : Research indicates that derivatives of boron-containing compounds exhibit cytotoxic activity against various cancer cell lines. The unique electronic properties of boron may enhance the interaction with biological targets.
  • Bioorthogonal Chemistry : The dioxaborolane moiety can participate in bioorthogonal reactions, which are essential for labeling biomolecules in live cells without interfering with natural processes.

Materials Science

The incorporation of boron compounds into materials science has led to advancements in:

  • Polymer Chemistry : Boron-containing monomers can be polymerized to create novel materials with enhanced thermal stability and mechanical properties.
  • Sensors and Catalysts : The unique properties of boron compounds make them suitable for developing sensors that detect specific analytes or act as catalysts in various chemical reactions.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficacy of using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one in Suzuki coupling reactions. The reaction proceeded with high yields and selectivity under mild conditions. This showcases its potential as a reliable reagent in synthetic organic chemistry.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of boron compounds, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects compared to standard chemotherapeutic agents, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 1105710-32-4): This isomer substitutes the boronate group at the 6-position of the benzoxazolone ring. It shares the molecular formula C₁₃H₁₆BNO₄ (MW: 261.08 g/mol) but exhibits distinct electronic properties due to the altered substitution pattern. Its storage requires refrigeration (2–8°C) . Key Difference: Reduced steric hindrance at the 6-position may enhance reactivity in cross-coupling reactions compared to the 4-substituted analogue.
  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 1220696-32-1): Features a methyl group at the 3-position of the benzoxazolone core. Molecular formula: C₁₄H₁₈BNO₄ (MW: 283.11 g/mol). The methyl group increases lipophilicity (logP: ~2.1 vs.

Core-Modified Analogues

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9):

    • Replaces the benzoxazolone oxygen with a NH group, forming a benzimidazolone scaffold. Molecular formula: C₁₃H₁₇BN₂O₃ (MW: 260.10 g/mol). This modification enhances hydrogen-bonding capacity, which may influence binding affinity in enzyme inhibition studies .
  • 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]oxadiazole: Incorporates a nitro group and an oxadiazole ring, expanding π-conjugation. Such derivatives are explored as hypoxia inhibitors due to their electron-deficient cores .

Key Variations :

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are alternatives, with reaction temperatures ranging from 80–100°C .
  • Purification : Flash chromatography (ethyl acetate/hexane) is standard, though some analogues require recrystallization for high purity (>97%) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
Target Compound C₁₃H₁₇BN₂O₃ 260.10 ≥95% Room temperature
6-Substituted Isomer C₁₃H₁₆BNO₄ 261.08 97% 2–8°C
3-Methyl-5-Substituted Derivative C₁₄H₁₈BNO₄ 283.11 ≥98% Sealed, dry
Benzimidazolone Analogue C₁₃H₁₇BN₂O₃ 260.10 97% Room temperature

Notable Trends:

  • Solubility : Benzo[d]oxazol-2(3H)-one derivatives are sparingly soluble in water but dissolve well in DMSO or DMF.
  • Stability : Boronate esters are moisture-sensitive; the 6-substituted isomer’s refrigeration requirement highlights its lower stability compared to the 4-substituted parent compound .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boron-containing heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H19BNO2
  • Molecular Weight : 233.12 g/mol
  • IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

This compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biomolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents.

Case Study: In Vitro Antiproliferative Effects

A notable study evaluated the antiproliferative effects of the compound against several cancer cell lines. The results indicated that:

Cell LineIC50 (µM)
HeLa (Cervical carcinoma)0.45
MCF-7 (Breast carcinoma)0.78
A549 (Lung carcinoma)1.02

These findings suggest that the compound exhibits significant cytotoxicity against various cancer types, with lower IC50 values indicating higher potency.

Mechanistic Studies

Mechanistic studies have shown that the compound interacts with the microtubule network within cells. In silico docking studies revealed that it binds effectively to the β-tubulin subunit, forming hydrogen bonds that stabilize the complex and prevent normal microtubule dynamics.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into antimicrobial activity have shown that the compound possesses moderate activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential applications in developing new antibacterial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The incorporation of the dioxaborolane moiety is crucial for enhancing biological activity and stability.

Synthetic Route Overview:

  • Formation of Dioxaborolane : The initial step involves the reaction of boronic acid derivatives with diols.
  • Coupling Reaction : The dioxaborolane is then coupled with benzo[d]oxazol-2(3H)-one using palladium-catalyzed cross-coupling techniques.
  • Purification : The final product is purified using column chromatography.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one, and how do reaction conditions affect yields?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, aryl halides (chloro- or bromo-substituted precursors) react with pinacol boronic esters under optimized conditions. Yields vary significantly depending on the starting material: 32% from chloroaromatics and 65% from bromoaromatics, as observed in analogous syntheses of related boronate esters . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), base (K₂CO₃ or Cs₂CO₃), and solvent (toluene/EtOH mixtures). Microwave-assisted heating can reduce reaction times and improve efficiency .

Table 1: Example Yields for Boronate Ester Synthesis

Starting MaterialCatalyst SystemYield (%)Reference
ChloroaromaticPd(PPh₃)₄32
BromoaromaticPd(PPh₃)₄65

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural validation relies on 1H/13C NMR to confirm the presence of the dioxaborolane ring (δ 1.24 ppm for pinacol methyl groups) and benzooxazolone moiety (aromatic protons at δ 7.2–7.8 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]+ calculated vs. observed within 1 ppm error) . Elemental analysis (C, H, N) further verifies purity, with deviations <0.3% indicating high sample integrity . For crystalline derivatives, X-ray diffraction (via SHELX programs) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying halogen substituents (Cl vs. Br) in precursor molecules?

Bromoaromatics generally exhibit higher reactivity in Suzuki-Miyaura couplings due to weaker C–Br bonds compared to C–Cl, leading to faster oxidative addition to Pd(0). However, steric hindrance or electronic effects in the benzooxazolone scaffold may reverse this trend. To troubleshoot:

  • Perform kinetic studies (e.g., monitoring reaction progress via TLC or GC-MS).
  • Screen bulky ligands (e.g., SPhos) to enhance Pd catalyst stability for chloroaromatics .
  • Optimize solvent polarity (e.g., DMF for electron-deficient substrates) to improve solubility .

Q. What experimental design considerations are essential for incorporating this compound into donor–π–acceptor (D–π–A) dyads?

The boronate group enables conjugation with electron-deficient moieties (e.g., triazines, benzothiazoles) via Suzuki couplings. Key steps:

  • Synthetic strategy: Use a two-step coupling protocol to assemble meta-terphenyl-linked dyads, as demonstrated in intramolecular charge-transfer studies .
  • Photophysical analysis: Employ UV-vis and fluorescence spectroscopy to quantify charge-transfer efficiency. For example, dyads with benzoxazolone show red-shifted emission (λem > 500 nm) due to extended π-conjugation .

Table 2: Example Dyad Photophysical Data

Dyad Structureλabs (nm)λem (nm)Quantum YieldReference
Benzoxazolone-Triazine3505200.45

Q. How does this compound perform in photoredox catalytic systems for radical generation?

The boronate group acts as a radical precursor under reductive electrophotocatalysis (EPC). For example, paired with iridium photocatalysts (e.g., Ir(ppy)₃), it generates aryl radicals via single-electron transfer (SET). Key parameters:

  • Electrochemical potential: The compound’s reduction potential must align with the photocatalyst (e.g., E1/2 < −1.5 V vs. SCE for extreme reductions) .
  • Light source: Blue LEDs (450 nm) are optimal for exciting Ir-based catalysts.
  • Yield optimization: Additives like LiClO4 enhance conductivity in non-polar solvents (e.g., THF) .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during biological assays?

Hydrolysis to boronic acids can occur in aqueous media, reducing stability. Solutions include:

  • Protecting group chemistry: Introduce steric hindrance (e.g., 3-methyl substitution on the benzooxazolone) to slow hydrolysis .
  • Formulation: Use DMSO/PBS co-solvents (≤10% water) for in vitro studies .
  • Real-time monitoring: Track boronate integrity via 11B NMR (δ 30–35 ppm for intact dioxaborolane) .

Methodological Notes

  • Contradictory data: Discrepancies in reported yields or spectroscopic data often arise from impurities in starting materials or variations in workup procedures. Always cross-validate with elemental analysis and HRMS .
  • Advanced applications: This compound’s bifunctional reactivity (boronate + heterocycle) makes it valuable in materials science (e.g., OLEDs ) and chemical biology (e.g., fluorescent probes ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.